2-Amino-5-phenylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-5-phenylpyrazine and related compounds involves reactions with hydrazine hydrate and various dicarbonyl compounds. For instance, the reaction of phenylmalononitrile with hydrazine hydrate leads to the formation of 3,5-diamino-4-phenylpyrazole, a precursor to derivatives of 2-aminopyrazolo[1,5-a]pyrimidine, showcasing the compound's role in synthesizing novel heterocyclic structures (Zvilichovsky & David, 1983). Additionally, 5-(4-nitrophenyl)-2-aminopyrazine synthesis from 2-aminopyrazine through bromination and Suzuki-Miyaura coupling further illustrates the compound's utility in creating derivatives with varied functional groups (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles, which are closely related to 2-amino-5-phenylpyrazine, have been extensively studied. These studies include X-ray and NMR analysis, revealing insights into the compound's structural dynamics and electronic configuration, which are crucial for understanding its reactivity and interaction with other molecules (Quiroga Puello et al., 1997).
Chemical Reactions and Properties
2-Amino-5-phenylpyrazine is a sensitive fluorescence labeling reagent for saccharides, demonstrating its chemical reactivity and potential application in analytical chemistry. This functionality is exemplified through its ability to label monosaccharides, which can be analyzed by HPLC and HPCE techniques, showcasing the compound's versatility in chemical analysis (Yamamoto et al., 2003).
Physical Properties Analysis
The physical properties of 2-amino-5-phenylpyrazine derivatives, such as their fluorescent properties, are of significant interest. For example, 2,5-diamino-3,6-dicyanopyrazine, a related compound, exhibits strong yellowish-green fluorescence in solution, indicating the potential of 2-amino-5-phenylpyrazine derivatives as functional dye materials for various applications (Shirai et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-amino-5-phenylpyrazine, particularly its reactivity in the formation of complex heterocycles, are pivotal. The compound participates in reactions that lead to novel synthetic pathways and structures, such as its reaction with carbon disulfide, followed by in situ reaction with α-haloketones, to afford pyrazolo[3,4-d]thiazole and pyrano[2,3-d]thiazole derivatives, demonstrating its versatility in synthetic organic chemistry (Mohareb et al., 1995).
Scientific Research Applications
Fluorescence Labeling of Saccharides : 2-Amino-5-phenylpyrazine is used as a sensitive fluorescence labeling reagent for saccharides with a reducing end. It enables the analysis of labeled monosaccharides under various pH conditions using techniques like HPLC and HPCE. This method has been successfully applied to determine component monosaccharides in glycoproteins like bovine serum fetuin (Yamamoto, Hamase, & Zaitsu, 2003).
Synthesis of Heterocyclic Compounds : It is involved in the synthesis of 2-hydroxy-6-phenylpyrazine and its derivatives. These compounds can be synthesized using methods involving amino acetal, cyclization, and oxidation processes (Sato, 1978).
Chemiluminescence Derivatization Reagent for Pyruvic Acid : Aminopyrazine analogues, including 2-Amino-5-phenylpyrazine, are studied as chemiluminescence derivatization reagents for pyruvic acid. They exhibit chemiluminescence by reacting with hydrogen peroxide in the presence of potassium t-butoxide (Sakata, Sakata, Ohba, & Zaitsu, 1999).
Potential Antimalarial Drug Candidate : The introduction of water-solubilizing groups on the 5-phenyl ring of a 2-aminopyrazine series led to compounds with potent activity against the blood life-cycle stage of the human malaria parasite Plasmodium falciparum. One compound, in particular, showed good pharmacokinetics and activity against liver and gametocyte parasite life-cycle stages (Le Manach et al., 2016).
Synthesis of Fluorescent Dyes : It serves as a fluorescent chromophore for functional dye materials, showing strong yellowish-green fluorescence in solution. This property is used for the synthesis of fluorescent dye chromophores (Shirai et al., 1998).
Synthesis of Antimycobacterial Compounds : Some N-phenylpyrazine-2-carboxamides, synthesized with different substituents on both the pyrazine and phenyl core, have shown significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of 2-Amino-5-phenylpyrazine derivatives in antimycobacterial drug development (Zítko et al., 2013).
Antibacterial and Antitubercular Activities : Novel 5-amino-N-phenylpyrazine-2-carboxamides synthesized and evaluated for anti-infective properties showed moderate antibacterial activity against Staphylococcus aureus and some antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).
Safety And Hazards
properties
IUPAC Name |
5-phenylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAKXVBZQBPPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344670 | |
Record name | 2-Amino-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpyrazine | |
CAS RN |
13535-13-2 | |
Record name | 2-Amino-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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